Deisopropylngaione

Description

Contextualization within Furanosesquiterpenoid Chemistry

Deisopropylngaione is classified as a sesquiterpene ketone and is recognized as one of the furanoid essential oils. uni-mainz.de It is considered a catabolite, potentially formed from related compounds such as ipomeamarones. nih.gov The broader class of furanosesquiterpenoids, to which DIN belongs, represents a diverse and extensive group of natural products. nih.gov Significant advancements in the understanding of furanosesquiterpenoid chemistry have occurred since 1960, driven by improved separation methods and physico-chemical techniques for structural elucidation. nih.gov These compounds are widely distributed in the plant kingdom and, to a lesser extent, in the animal kingdom. nih.gov Specifically, furanosesquiterpenoid derivatives, including DIN, are found across various Myoporum species, where their essential oils are characterized by sesquiterpenes often linked to a furanoid moiety. chemtunes.com

Historical Trajectory of Academic Inquiry

The academic investigation into this compound dates back several decades. It was identified as a toxic furanoid sesquiterpenoid ketone isolated from Myoporum deserti. nih.gov A notable early publication, "Terpenoid chemistry. XXI. (–)-Epingaione, (–)-Dehydrongaione, (–)-Dehydroepingaione, and (–)-Deisopropylngaione, toxic furanoid sesquiterpenoid ketones from Myoporum deserti," by Hamilton et al., appeared in the Australian Journal of Chemistry in 1973. This early work highlighted its presence and toxic nature. Historically, Japanese researchers played a particularly important role in the early elucidation of furanosesquiterpenoid chemistry. nih.gov Subsequent research has focused on the toxicological aspects of DIN, including studies on its nephrotoxicity and its association with pulmonary lesions in animal models, such as mice. uni-mainz.de These studies have indicated that DIN can cause kidney injury, characterized by proximal tubular necrosis, and lung damage. uni-mainz.de

Significance in Natural Product Chemistry and Chemical Biology Research

This compound's status as a natural product, specifically from Myoporum deserti, underscores its relevance in natural product chemistry. uni-mainz.de Natural products, including various terpenes, are a crucial area of study, often serving as lead compounds in drug discovery due to their diverse and often unique chemical structures and biological activities. The presence of a furan (B31954) moiety in phytochemicals like DIN is a significant structural feature, as it has been linked to potential toxicity, a critical consideration in the design and development of new pharmaceutical compounds. uni-mainz.dechemtunes.com

In chemical biology, the study of compounds like this compound contributes to a broader understanding of biological processes. Chemical biology research aims to utilize small molecules, whether natural or synthetic, as tools to probe complex biological systems and to identify compounds that could serve as future therapeutic agents. Investigating the molecular mechanisms of toxicity associated with natural products such as DIN provides valuable insights for medicinal chemistry, informing strategies for drug design to mitigate adverse effects while maximizing desired biological interactions. uni-mainz.dechemtunes.com

Chemical Properties of this compound

The following table summarizes key chemical properties of this compound:

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₁₆O₃ | - | PubChem |

| Molecular Weight | 208.10994 | Da | PubChem |

| XLogP (predicted) | 1.1 | - | PubChem |

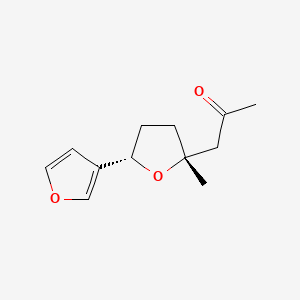

Structure

2D Structure

3D Structure

Properties

CAS No. |

41059-85-2 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]propan-2-one |

InChI |

InChI=1S/C12H16O3/c1-9(13)7-12(2)5-3-11(15-12)10-4-6-14-8-10/h4,6,8,11H,3,5,7H2,1-2H3/t11-,12+/m0/s1 |

InChI Key |

YKWSUSNJLLZKDK-NWDGAFQWSA-N |

SMILES |

CC(=O)CC1(CCC(O1)C2=COC=C2)C |

Isomeric SMILES |

CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C |

Canonical SMILES |

CC(=O)CC1(CCC(O1)C2=COC=C2)C |

Other CAS No. |

41059-85-2 |

Synonyms |

deisopropylngaione DIN toxin |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Plant Sources and Chemotaxonomic Distribution

The natural occurrence of deisopropylngaione is predominantly documented within the genus Myoporum.

This compound has been identified as a constituent of the essential oils of various specimens of Myoporum deserti, a shrub known for being toxic to stock. uq.edu.aupublish.csiro.au Research has shown its presence in small percentages within certain chemical varieties, or chemotypes, of M. deserti, particularly those rich in the related compound dehydrongaione (B1200829). uq.edu.aupublish.csiro.au The compound is formed through a retro-aldol reaction from dehydrongaione and its epimer when treated with aqueous alkali. publish.csiro.auresearchgate.net While Myoporum bontioides is known to be a rich source of other furanosesquiterpenes and flavonoids, the presence of this compound in this species is not as prominently documented as in M. deserti. nih.govnih.govscispace.com

| Plant Species | Family | Primary Compound Type | Reference |

|---|---|---|---|

| Myoporum deserti | Scrophulariaceae | Furanoid Sesquiterpenoid Ketone | uq.edu.aupublish.csiro.au |

Currently, the scientific literature primarily associates this compound with the Myoporum genus, especially Myoporum deserti. uq.edu.aupublish.csiro.au Extensive research on other plant families or biological organisms has not yet identified them as significant natural sources of this specific compound.

Advanced Separation Techniques for Isolation

The isolation of this compound from its natural plant matrix involves a combination of extraction and purification techniques.

Steam Distillation: This technique is a widely used method for extracting volatile compounds, such as essential oils, from plant materials. wikipedia.orgbuchi.com The process involves passing steam through the plant matter, which carries the volatile furanoid sesquiterpenoids, including this compound, to a condenser. iastate.edu Upon cooling, the essential oil, which is immiscible with water, separates and can be collected. wikipedia.orgmuohio.edu This method is advantageous as it operates at temperatures lower than the decomposition points of the target compounds. buchi.com

Maceration: This is a cold extraction method that involves soaking the plant material in a solvent at room temperature for an extended period, typically with agitation. cabidigitallibrary.org The solvent penetrates the plant cell walls, dissolving the desired phytochemicals. After a set period, the mixture is filtered to separate the liquid extract from the solid plant residue. The choice of solvent is critical and determines the type and quantity of compounds extracted. cabidigitallibrary.org

Following initial extraction, chromatographic methods are essential for the purification of individual compounds from the complex essential oil mixture.

Modern Chromatographic Approaches

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the analysis of essential oils, which are rich in volatile compounds like sesquiterpenes. nih.govedu.krd The essential oils extracted from Myoporum species are complex mixtures containing various furanosesquiterpenes, and GC is instrumental in their separation and identification. researchgate.net

The analysis by GC involves the vaporization of the sample, which is then carried by an inert gas through a column. The separation is based on the differential partitioning of the compounds between the mobile gas phase and a stationary phase within the column. nih.gov The high resolution of modern capillary columns allows for the separation of closely related isomers, which is common among terpenoids. nih.gov

Detailed Research Findings: In studies of Myoporum essential oils, GC-MS analysis has been pivotal in identifying numerous terpenoid constituents. nih.gov The identification of compounds is typically achieved by comparing their mass spectra and retention indices with those of known standards and spectral libraries. edu.krdnih.gov While specific operational parameters can vary depending on the exact instrumentation and the complexity of the extract, typical conditions for the GC analysis of sesquiterpenes are well-established.

Below is an interactive data table summarizing typical Gas Chromatography parameters for the analysis of sesquiterpenes in plant essential oils.

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Fused silica (B1680970) capillary column (e.g., HP-5MS, DB-5) | Provides high-resolution separation of complex mixtures. |

| Stationary Phase | Polydimethylsiloxane with 5% phenyl substitution | A common non-polar phase suitable for a wide range of volatile and semi-volatile compounds. |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | Standard dimensions for good separation efficiency and sample capacity. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |

| Flow Rate | 1-2 mL/min | Optimal flow for efficient separation. |

| Injection Mode | Split or Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Temperature Program | Initial temp: 60-80°C, ramp at 3-5°C/min to 240-280°C | A temperature gradient is used to elute compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural information for identification. |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume. mdpi.com In the context of natural product isolation, GPC is often employed as a preliminary cleanup or fractionation step to separate large molecules, such as pigments and lipids, from smaller molecules like sesquiterpenes. mdpi.com

The stationary phase in GPC consists of porous beads. Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. mdpi.com This method is particularly useful for the initial fractionation of crude plant extracts.

Detailed Research Findings: While specific studies detailing the use of GPC for the isolation of this compound are not prevalent, the technique is widely applied in the fractionation of plant extracts containing terpenoids. For instance, GPC has been used in the separation of guaiane-type sesquiterpene lactones from plant extracts, demonstrating its utility in this class of compounds. mdpi.com The choice of solvent and gel type is critical for achieving effective separation.

The following interactive data table outlines typical parameters for Gel Permeation Chromatography used in the fractionation of plant extracts.

| Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | Sephadex LH-20, Bio-Beads S-X | Cross-linked dextran (B179266) or polystyrene gels that provide a porous matrix for size-based separation. |

| Mobile Phase | Methanol, Chloroform, Dichloromethane, or mixtures | Solvents that dissolve the sample and carry it through the column without interacting with the stationary phase. |

| Column Dimensions | Varies depending on the scale (analytical or preparative) | Larger columns are used for preparative scale to handle more sample. |

| Flow Rate | Dependent on column size and particle size of the stationary phase | A slower flow rate generally improves resolution. |

| Detection | UV-Vis or Refractive Index (RI) | UV detection is suitable for compounds with a chromophore, while RI is a more universal detector. |

Other Advanced Chromatographic Methods

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a modern high-pressure liquid chromatography technique that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. thermofisher.com UPLC, often coupled with mass spectrometry (UPLC-MS), is a powerful tool for the analysis of complex plant extracts containing terpenoids. thermofisher.com

Detailed Research Findings: UPLC-MS/MS methods have been developed for the simultaneous quantification of various terpenes and cannabinoids in plant samples. nih.gov These methods offer high sensitivity and selectivity, allowing for the detection of compounds at low concentrations. thermofisher.com Reversed-phase C18 columns are commonly used, with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The application of UPLC to the analysis of Myoporum extracts would likely provide a high-throughput and high-resolution method for profiling the furanosesquiterpene content, including this compound.

The interactive data table below summarizes typical parameters for UPLC analysis of terpenoids.

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18) | Provides separation based on hydrophobicity. |

| Particle Size | < 2 µm | Allows for high separation efficiency and speed. |

| Mobile Phase | Gradient of Water (often with 0.1% formic acid) and Acetonitrile or Methanol | The gradient elution allows for the separation of compounds with a range of polarities. |

| Flow Rate | 0.2 - 0.6 mL/min | Higher flow rates are possible due to the smaller particle size and higher pressure capabilities. |

| Column Temperature | 30 - 50 °C | Controls the viscosity of the mobile phase and can influence selectivity. |

| Detection | Photodiode Array (PDA) and/or Mass Spectrometry (MS) | PDA provides spectral information, while MS provides mass and structural data for identification. |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a family of separation techniques that utilize an electric field to separate analytes in a narrow capillary. wikipedia.org For neutral compounds like many sesquiterpenes, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes. wikipedia.org

Detailed Research Findings: CE offers advantages such as high efficiency, short analysis times, and very small sample and reagent consumption. wikipedia.org While the application of CE specifically to this compound has not been extensively documented, CE methods have been developed for the analysis of various natural products. nih.gov The separation of neutral compounds by CE often requires the addition of charged species to the running buffer to facilitate interaction and differential migration. nih.gov

The following interactive data table presents typical parameters for the analysis of neutral compounds using Capillary Electrophoresis.

| Parameter | Typical Value/Condition | Purpose |

| Capillary | Fused-silica capillary | Provides a channel for the separation. |

| Capillary Dimensions | 25-75 µm internal diameter, 30-100 cm length | Affects separation efficiency, analysis time, and heat dissipation. |

| Background Electrolyte | Borate or phosphate (B84403) buffer | Maintains a stable pH and conductivity. |

| Additive (for MEKC) | Sodium dodecyl sulfate (B86663) (SDS) or other surfactants | Forms micelles to enable the separation of neutral compounds. |

| Applied Voltage | 15 - 30 kV | The driving force for the separation. |

| Injection Mode | Hydrodynamic or Electrokinetic | Introduces a small plug of the sample into the capillary. |

| Detection | UV-Vis or Laser-Induced Fluorescence (LIF) | UV is a common detector; LIF is used for fluorescent compounds or derivatives. |

Biosynthesis and Biogenetic Pathways

Proposed Biogenetic Origin from Precursor Molecules

The carbon skeleton of deisopropylngaione, like all sesquiterpenoids, is derived from a 15-carbon isoprenoid precursor. The pathway involves several key intermediates and enzymatic modifications that lead to the characteristic furan (B31954) ring and core structure.

Derivation from Farnesol and Isoprenoid Pathways

The universally conserved mevalonate (B85504) (MVA) pathway is the foundational route for the biosynthesis of isoprenoid precursors. nih.gov This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov

The enzyme farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two IPP units with one DMAPP unit to form the 15-carbon molecule, farnesyl pyrophosphate (FPP). nih.govmcgill.ca FPP is a critical branch-point intermediate in cellular metabolism, serving as the direct precursor to all sesquiterpenes, as well as other essential molecules like sterols and dolichols. nih.gov The biosynthesis of this compound begins with the formation of this acyclic FPP molecule. Subsequent enzymatic processes, including hydrolysis of the pyrophosphate group to yield farnesol, followed by cyclization and oxidation, modify the basic FPP skeleton to create the diverse array of sesquiterpenoid structures. researchgate.net

Role of Ipomeamarone-Type Intermediates

Ipomeamarone (B14765046) is a well-studied phytoalexin from sweet potato, and its biogenetic pathway serves as a model for related furanosesquiterpenoids. It has been demonstrated that (-)-Ngaione and (+)-Ipomeamarone are enantiomers, meaning they are mirror images of each other. researchgate.net This stereochemical relationship strongly implies that they arise from a common acyclic precursor derived from FPP but are formed through enantioselective enzymatic cyclization steps in different plant species.

Given that this compound is a structural analogue of ngaione (B1216505), it is proposed that its biosynthesis proceeds through a similar pathway involving ipomeamarone-type intermediates. After the initial formation of an acyclic furanosesquiterpenoid precursor from FPP, a series of oxidations and cyclizations occur. These intermediates are crucial for establishing the core chemical scaffold before final modifications yield the target molecule.

Conversion from Myoporone (B100600) and Dehydromyoporone

The final stages in the biosynthesis of ngaione-type compounds are believed to involve a sequence of enzymatic modifications of related furanosesquiterpenoids. The proposed biogenetic relationship suggests a pathway that proceeds through key intermediates such as dehydromyoporone and myoporone.

Dehydromyoporone, an unsaturated ketone, is likely reduced by a reductase enzyme to yield myoporone. Myoporone can then undergo further enzymatic transformations, such as hydroxylation followed by cyclization or other modifications, to form the ngaione skeleton. This compound is a demethylated analogue of ngaione. Therefore, the final step in its formation could involve an enzymatic demethylation of a ngaione-like precursor. This sequence highlights a common strategy in natural product biosynthesis where a core molecular scaffold is synthesized and then decorated with various functional groups or modifications to generate a family of related compounds.

| Precursor Molecule | Enzymatic Process | Resulting Product/Intermediate |

|---|---|---|

| Farnesyl Pyrophosphate (FPP) | Cyclization/Oxidation | Acyclic Furanosesquiterpenoid Precursors |

| Dehydromyoporone | Reduction | Myoporone |

| Myoporone | Hydroxylation/Further Modification | Ngaione-type Skeleton |

| Ngaione Precursor | Demethylation | This compound |

Enzymatic Steps and Catalytic Transformations

The conversion of the linear FPP molecule into the complex cyclic structure of this compound requires specific and powerful enzymatic reactions. These include intramolecular carbon-carbon bond formations and the synthesis of the heterocyclic furan ring.

Intramolecular Aldol (B89426) Reactions

The cyclization of the acyclic farnesyl chain to create the cyclopentane (B165970) or related ring system found in myoporone and ngaione is a critical step. One plausible mechanism for this transformation is an intramolecular aldol reaction. This type of reaction occurs when a molecule contains two carbonyl groups (a dicarbonyl). A base abstracts an alpha-proton from one carbonyl to form an enolate, which then acts as a nucleophile, attacking the other carbonyl carbon within the same molecule.

In the context of this compound biosynthesis, an oxidized acyclic precursor of FPP, containing two carbonyl functionalities at appropriate positions (e.g., a 1,4- or 1,5-diketone), would be required. An enzyme would catalyze the deprotonation and subsequent intramolecular nucleophilic attack, leading to the formation of a five- or six-membered ring, which is thermodynamically favored. A final dehydration step (aldol condensation) would yield a stable cyclic enone product, forming the core skeleton of the molecule.

Mechanisms of Furan Ring Formation

The formation of the furan ring is a defining feature of this class of sesquiterpenoids. The most probable biosynthetic route mirrors the classical Paal-Knorr furan synthesis. This chemical synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.

Biochemically, it is proposed that an acyclic isoprenoid intermediate undergoes enzymatic oxidation at specific positions to generate a 1,4-dicarbonyl moiety. An enzyme, likely a cyclase or dehydratase, then facilitates the cyclization of this intermediate. The mechanism would involve the formation of a five-membered hemiacetal ring, followed by the elimination of a water molecule to create the stable, aromatic furan ring system. This transformation from an open-chain precursor to a stable heterocyclic ring is a key step in defining the chemical identity of this compound and its relatives. rsc.org

| Compound Name |

|---|

| This compound |

| Farnesol |

| Ipomeamarone |

| Myoporone |

| Dehydromyoporone |

| Acetyl-CoA |

| Isopentenyl Pyrophosphate (IPP) |

| Dimethylallyl Pyrophosphate (DMAPP) |

| Farnesyl Pyrophosphate (FPP) |

| Ngaione |

Stereochemical Control in Biosynthetic Routes

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is crucial to its biological activity. In the biosynthesis of natural products, enzymes exert a high degree of control over the stereochemical outcomes of the reactions they catalyze.

A key proposed step in the formation of this compound is a retro-aldol reaction of dehydrongaione (B1200829) and its epimer. Treatment of dehydrongaione and its epimer with aqueous alkali can yield (-)-deisopropylngaione and its epimer. This reaction involves the cleavage of a carbon-carbon bond, and the stereochemical configuration of the resulting this compound is dependent on the stereochemistry of the dehydrongaione precursor and the reaction conditions. While this chemical transformation has been demonstrated, the specific enzymes and the precise mechanisms that control the stereochemistry of this retro-aldol reaction in a biological system are not yet fully understood.

Catabolism and Biotransformation Pathways

Catabolism refers to the metabolic pathways that break down molecules into smaller units. The biotransformation of this compound and its role as a catabolite are areas of ongoing research.

Formation as a Catabolite (e.g., from ipomeamarones)

Ipomeamarone is a well-studied furanosesquiterpenoid phytoalexin found in plants of the Ipomoea genus, particularly sweet potatoes, in response to fungal infection. While both this compound and ipomeamarone belong to the same class of chemical compounds, current scientific literature does not provide direct evidence to support the formation of this compound as a catabolite of ipomeamarone. Studies on the metabolism and degradation of ipomeamarone have identified other metabolites, but this compound has not been reported as a direct breakdown product.

Other Degradation Products and Their Biogenetic Linkages

Information regarding the specific degradation products of this compound is not extensively available in the current scientific literature. The metabolic fate of this compound and the smaller molecules it may be broken down into within biological systems remain to be elucidated. Understanding the degradation pathways of furanosesquiterpenoids like this compound is essential for a complete picture of their lifecycle and ecological roles.

Chemical Synthesis and Analog Preparation

Total Synthesis Approaches for Deisopropylngaione

A comprehensive review of scientific literature does not reveal any established total synthesis routes for this compound. Total synthesis, the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors, is a significant undertaking that demonstrates the power of modern synthetic chemistry. While numerous furanosesquiterpenes have been the subject of total synthesis efforts, this compound itself does not appear to have been a direct target of such a campaign. The development of a total synthesis for this compound would be a valuable contribution to the field, providing a reliable source of the material for biological testing and enabling the synthesis of analogs that are not accessible through semisynthetic methods.

Semisynthesis from Related Natural Products

Semisynthesis, which involves the chemical modification of a naturally occurring compound to produce a desired target molecule, is a common and efficient strategy in natural product chemistry. This approach is particularly advantageous when the starting material is readily available from a natural source.

The primary reported method for the preparation of this compound is through a retroaldol reaction of the naturally occurring furanosesquiterpenes, dehydrongaione (B1200829) and its epimer, deisopropylepingaione. This reaction is typically achieved by treating these precursors with an aqueous alkali.

The retro-aldol reaction is the reverse of the aldol (B89426) condensation. In this context, the carbon-carbon bond between the alpha- and beta-carbons relative to the ketone carbonyl group is cleaved. In the case of dehydrongaione, this cleavage results in the formation of this compound and acetone. This synthetic transformation is a key step in confirming the structure of these natural products and providing a sample of this compound for further investigation.

Reaction Scheme:

This semisynthetic approach leverages the availability of dehydrongaione and deisopropylepingaione from certain varieties of the plant genus Myoporum.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of a natural product are crucial for understanding its structure-activity relationship (SAR) and for developing new compounds with potentially improved biological activities or more favorable physicochemical properties. However, a review of the current scientific literature indicates a lack of specific studies focused on the design and synthesis of analogs and derivatives of this compound.

While the synthesis of derivatives of other furanosesquiterpenes has been explored to investigate their biological potential, this line of inquiry has not been extensively applied to this compound. The development of synthetic methodologies to create analogs of this compound would be a valuable area for future research. Such studies could involve modifications of the furan (B31954) ring, the side chain, or the ketone functionality to probe the chemical space around the natural product and potentially identify new bioactive compounds.

Advanced Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. youtube.com

For analyzing complex mixtures, such as plant extracts from which deisopropylngaione is isolated, MS is often coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated on a GC column before entering the mass spectrometer. GC-MS would provide the retention time for this compound and its mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for a wider range of compounds, including those that are non-volatile or thermally unstable. The compound is separated via liquid chromatography before ionization and mass analysis. This technique is highly effective for purifying and identifying natural products from crude extracts.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass. nih.gov This precision allows for the determination of the elemental formula of the parent ion, which is a critical step in identifying an unknown compound. For this compound, HRMS would confirm the molecular formula of C₁₂H₁₆O₃. uobasrah.edu.iq The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in a predictable manner, revealing its constituent parts. researchgate.net

Table 3: Mass Spectrometry Data for this compound Note: Specific experimental fragmentation data from primary literature was not available in the searched resources.

| Ion | m/z (Mass-to-Charge Ratio) | Proposed Fragment |

|---|---|---|

| [M]+ | 208.11 | Molecular Ion (C₁₂H₁₆O₃) |

| Fragments | Data Not Available | Data Not Available |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While NMR and MS provide the core structural framework, IR and UV-Vis spectroscopy offer valuable information about the functional groups present in the molecule and any conjugated systems.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. vscht.cz The resulting spectrum provides a fingerprint of the functional groups present. For this compound, the IR spectrum would be expected to show characteristic strong absorption bands for the carbonyl (C=O) group of the ketone (typically around 1690-1760 cm⁻¹) and absorptions corresponding to the C-O-C stretching of the furan (B31954) ring and C-H bonds. udel.edulibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. msu.edu This technique is particularly sensitive to conjugated systems (alternating single and multiple bonds). The furan ring and the ketone group in this compound constitute chromophores that absorb UV light. The wavelength of maximum absorbance (λmax) provides evidence for the specific type of conjugated system present in the molecule. researchgate.netutoronto.ca

Table 4: IR and UV-Vis Spectroscopic Data for this compound Note: Specific experimental data from primary literature was not available in the searched resources.

| Technique | Feature | Wavelength/Wavenumber |

|---|---|---|

| IR | Carbonyl (C=O) stretch | Data Not Available |

| IR | Furan C-O stretch | Data Not Available |

| UV-Vis | λmax | Data Not Available |

Other Advanced Analytical Techniques (e.g., FT-ICR MS, ICP-MS for elemental analysis if relevant to synthesis or origin impurities)

In the comprehensive structural elucidation and characterization of natural products like this compound, contemporary advanced analytical techniques offer unparalleled precision and depth of information. While foundational spectroscopic methods provide the core structural framework, techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can deliver complementary data crucial for confirming molecular formula, probing fragmentation pathways with high accuracy, and assessing elemental purity.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

FT-ICR MS stands as a pinnacle of high-resolution mass spectrometry, capable of providing ultra-high mass accuracy and resolving power. nih.gov This technique is particularly valuable in natural product chemistry for the unambiguous determination of elemental compositions from exact mass measurements. researchgate.net For a compound like this compound, FT-ICR MS analysis would yield a highly accurate mass measurement, allowing for the confident assignment of its molecular formula, C₁₂H₁₆O₃.

The ultra-high resolution of FT-ICR MS also enables the separation of ions with very similar mass-to-charge ratios, which might be present in a complex plant extract containing this compound and its isomers or other closely related furanosesquiterpenoids. acs.org Furthermore, when coupled with tandem mass spectrometry (MS/MS) techniques, FT-ICR MS can provide detailed insights into the fragmentation patterns of this compound. The precise mass measurement of fragment ions allows for the confident assignment of their elemental compositions, aiding in the confirmation of the compound's structure and the elucidation of its gas-phase ion chemistry. nih.govresearchgate.net

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated Exact Mass | Observed Mass (FT-ICR MS) | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 209.1172 | 209.1170 | -0.96 | C₁₂H₁₇O₃ |

| [M+Na]⁺ | 231.0992 | 231.0990 | -0.87 | C₁₂H₁₆NaO₃ |

| [M-H₂O+H]⁺ | 191.1067 | 191.1065 | -1.05 | C₁₂H₁₅O₂ |

Note: The data presented in this table is hypothetical and serves to illustrate the capabilities of FT-ICR MS in the analysis of this compound. The mass error is calculated as ((Observed Mass - Calculated Mass) / Calculated Mass) x 10⁶.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for the determination of elemental composition at trace and ultra-trace levels. windows.nettheinterstellarplan.com In the context of a natural product like this compound, which is isolated from a plant source (Myoporum deserti), ICP-MS can be relevant for assessing the purity of the isolated compound with respect to inorganic contaminants. mdpi.com The presence of certain elements could give insights into the soil composition where the source plant grew or could indicate contamination from extraction solvents or laboratory equipment. tandfonline.com

For instance, if the synthesis of this compound or its analogues involved the use of metal-based catalysts, ICP-MS would be the method of choice to quantify any residual catalyst in the final product. The technique's high sensitivity allows for the detection of a wide range of elements, ensuring the elemental purity of the compound. windows.net

Table 2: Illustrative ICP-MS Analysis for Elemental Impurities in a Purified this compound Sample

| Element | Typical Limit of Detection (µg/L) | Hypothetical Concentration in Sample (µg/kg) | Potential Source of Contamination |

| Lead (Pb) | 0.01 | < 10 | Environmental contamination of the plant source |

| Arsenic (As) | 0.05 | < 5 | Soil composition, pesticides |

| Cadmium (Cd) | 0.01 | < 5 | Environmental contamination |

| Mercury (Hg) | 0.1 | < 2 | Environmental contamination |

| Copper (Cu) | 0.1 | 50 | Laboratory equipment, extraction process |

| Zinc (Zn) | 0.1 | 120 | Laboratory equipment, extraction process |

Note: The concentration values are hypothetical and represent a scenario of a purified natural product sample. The actual concentrations would depend on the specific isolation and purification procedures.

Mechanistic Investigations of Biological Activity Non Clinical Focus

Cellular and Subcellular Target Identification

Investigations into the targets of deisopropylngaione have centered on its metabolic activation and subsequent interaction with vital cellular components, leading to organ-specific toxicity.

Role of Microsomal Mixed-Function Oxygenases in Activation

The toxicity of many xenobiotics, including furanosesquiterpenes like this compound, is often dependent on their metabolic transformation within the body. nih.govresearchgate.net The primary system responsible for this biotransformation is the microsomal mixed-function oxidase system, also known as the cytochrome P450 (CYP450) enzyme system. nih.govnih.govnih.govwikipedia.orgmdpi.com These enzymes, located predominantly in the endoplasmic reticulum of liver cells, catalyze the oxidation of lipophilic compounds, a process intended to increase water solubility and facilitate excretion. chemisgroup.usmedscape.com

However, this metabolic process can also lead to "bioactivation," where a relatively inert parent compound is converted into a highly reactive metabolite. taylorandfrancis.com For furanoid compounds, metabolism by CYP450 enzymes can produce reactive intermediates, such as epoxides or other electrophilic species, which can then form covalent bonds with cellular macromolecules like proteins and nucleic acids. nih.gov This covalent binding is a critical mechanism of chemical-induced cell injury and necrosis. While direct studies on the metabolism of this compound are limited, the well-documented hepatotoxicity of the related compound ngaione (B1216505) is attributed to its activation by this very system into toxic metabolites that cause severe liver damage. nih.gov It is therefore highly probable that the biological activity of this compound is similarly initiated by metabolic activation via hepatic microsomal mixed-function oxygenases.

Cellular Interactions Leading to Direct Tubular Toxicity Mechanisms

This compound has been shown to induce significant kidney damage through direct toxic effects on renal tubular epithelial cells. scialert.netnih.gov A key study investigating the acute toxicity of this compound in mice identified the proximal tubules of the kidney as a primary target. scialert.net

Injury to these renal epithelial cells is a central event in many forms of acute kidney injury, leading to a cascade of inflammation and dysfunction. nih.govnih.gov In the case of this compound, the mechanism appears to be a direct tubular toxicity. scialert.net Histopathological examination of kidney tissue from mice treated with the compound revealed severe proximal tubular necrosis and the formation of hyaline casts. Furthermore, a dose-dependent increase in the deposition of calcium salts within the residual necrotic tubular epithelium was observed, indicating significant cellular damage and disruption of mineral homeostasis. scialert.net This pattern of injury is consistent with that caused by other known nephrotoxic agents and points to a direct chemical insult to the renal epithelial cells, leading to cell death and subsequent organ dysfunction. scialert.netresearchgate.netmdpi.com

| Histopathological Observation | Description of Finding |

|---|---|

| Proximal Tubular Necrosis | Widespread death and degradation of the epithelial cells lining the proximal tubules of the nephron. |

| Hyaline Cast Formation | Presence of proteinaceous casts within the tubular lumen, indicative of cellular injury and protein leakage. |

| Calcification of Necrotic Epithelium | Deposition of calcium salts in the remnants of dead tubular epithelial cells, increasing with higher doses of the compound. |

Membrane and Cell Wall Interaction Mechanisms

While direct studies on the interaction of this compound with cellular membranes are not available, the chemical nature of sesquiterpenes suggests that membrane disruption could be a contributing mechanism to its cytotoxicity. Many biologically active small molecules exert their effects by interacting with the lipid bilayer of cell membranes, altering their fluidity, permeability, and integrity. This can lead to a loss of ionic gradients, depolarization, and leakage of intracellular contents, ultimately causing cell death.

The lipophilic character of this compound would facilitate its partitioning into the hydrophobic core of the cell membrane. Such an interaction could physically disrupt the ordered structure of the lipid bilayer, leading to increased membrane permeability. This mechanism is observed with other toxic natural compounds, which cause cell lysis and tissue damage by compromising membrane integrity. However, without specific experimental data for this compound, this remains a hypothesized mechanism of its cellular toxicity.

In Vitro Studies on Isolated Systems and Cell Lines

In vitro studies provide a controlled environment to dissect the specific cellular and biochemical effects of a compound, free from the complexities of a whole biological system.

Cytotoxicity Screening in Non-Clinical Cell Models

Although comprehensive cytotoxicity screening of this compound across a wide range of cell lines has not been reported, studies on related furanosesquiterpenoids isolated from natural sources have been conducted. These investigations provide insight into the potential activity of this class of compounds. nih.govtandfonline.comnih.govresearchgate.netmdpi.com

For instance, various furanosesquiterpenoids have been evaluated for anti-proliferative activity against human cancer cell lines, including leukemia (MOLT-4), breast cancer (MCF-7), and colon cancer (HT-29), with results showing a range of potencies. nih.govtandfonline.comresearchgate.netphcogj.comresearchgate.netnih.gov Some studies have demonstrated that certain furanosesquiterpenoids exhibit significant cytotoxic activity, while others from the same class show only weak effects. nih.govtandfonline.com This variability highlights that small changes in chemical structure can dramatically influence biological activity. The data suggest that compounds of this class can inhibit cell proliferation, but the specific efficacy of this compound remains to be determined through direct in vitro screening.

| Compound Class/Source | Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| Furanosesquiterpenoids from Ircinia mutans | MOLT-4 (leukemia), MCF-7 (breast), HT-29 (colon) | A combination of isolated furanosesquiterpenoids showed weak cytotoxic activity against MOLT-4 cells. Steroids isolated from the same source showed potent activity. | nih.govtandfonline.com |

| Furanoacridones from Ruta graveolens | HeLa (cervical), MCF-7 (breast), A431 (skin) | Demonstrated cytotoxic potency, which correlated with lipid solubility, and the ability to induce apoptosis. | nih.govresearchgate.net |

| Furanoditerpenes from Pterodon pubescens | PC-3 (prostate) and others | Showed selective, concentration-dependent cytotoxic and cytostatic effects against the PC-3 prostate cancer cell line. | researchgate.net |

Biochemical Pathway Modulation

The ability of a compound to modulate specific biochemical pathways, such as through enzyme inhibition or receptor binding, is a key aspect of its mechanism of action.

Currently, there is no specific research demonstrating that this compound is an inhibitor of any particular enzyme. mdpi.com However, studies on other structurally related sesquiterpenoids have shown that they can modulate the function of specific protein targets. For example, certain terpenoids have been identified as allosteric modulators of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. nih.govd-nb.inforesearchgate.netnih.govbohrium.com These compounds can bind to a site on the receptor that is distinct from the main neurotransmitter binding site, altering the receptor's response to GABA. This demonstrates that sesquiterpenoids have the potential to interact specifically with complex protein targets and modulate their activity.

Structure Activity Relationship Sar Studies of Deisopropylngaione and Analogs

Influence of Furanoid Moiety on Biological Properties

The presence of a furan (B31954) ring is a defining characteristic of Deisopropylngaione and a critical determinant of its biological activity. The toxicity associated with many furan-containing compounds is largely attributed to the metabolic activation of this heterocyclic ring. nih.govgrantome.com Cytochrome P450 enzymes can oxidize the furan ring, leading to the formation of reactive, electrophilic intermediates. nih.gov These intermediates, such as epoxides or cis-enediones, can then covalently bind to cellular macromolecules like proteins and DNA, disrupting their normal function and leading to cellular damage. nih.govgrantome.com

In the context of furanosesquiterpenoids, this bioactivation of the furan moiety is a key step in initiating their toxic effects. The electron-rich nature of the furan ring makes it susceptible to metabolic attack, and any modification that alters this electron density or the accessibility of the ring can significantly impact the compound's biological profile. For instance, the substitution pattern on the furan ring can influence the rate and regioselectivity of its metabolic oxidation, thereby modulating the formation of toxic metabolites.

Significance of Ketone Functionality

The ketone group is another pivotal functional group within the this compound structure that contributes to its biological activity. Ketone bodies, in general, play diverse roles in metabolism and cellular signaling. nih.govnih.gov In the case of furanosesquiterpenoid toxins, the ketone functionality is a common feature and is believed to be important for their toxic properties.

Stereochemical Determinants of Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in the biological activity of chiral compounds like this compound. nih.gov The interaction between a chiral molecule and its biological target, which is also chiral (e.g., proteins, enzymes, receptors), is often highly stereospecific. This is analogous to a key fitting into a lock, where only a specific shape (stereoisomer) can bind effectively.

For many drugs and toxins, one enantiomer (a non-superimposable mirror image) may exhibit the desired biological effect, while the other may be inactive or even have a different, sometimes toxic, effect. nih.gov Although specific studies detailing the individual toxicity of each stereoisomer of this compound are not extensively available, it is known that a mixture of (-)-deisopropylngaione and (-)-deisopropylepingaione is responsible for causing both kidney and liver lesions. This suggests that the specific stereochemical configuration is critical for its toxicity. The spatial orientation of the substituents around the chiral centers in this compound will dictate how it fits into the active sites of metabolizing enzymes and target proteins, thus determining the nature and extent of its biological impact.

Comparative Analysis with Related Furanosesquiterpenoids (e.g., Ngaione (B1216505), Epingaione, Myoporone)

To further understand the SAR of this compound, a comparative analysis with structurally related furanosesquiterpenoids such as Ngaione, Epingaione, and Myoporone (B100600) is highly informative. These compounds share the same core furanosesquiterpenoid skeleton but differ in their side chains and stereochemistry.

| Compound | Key Structural Difference from this compound | Reported Biological Activity |

| Ngaione | Possesses an isopropyl group instead of the ethyl group in this compound. | Causes liver pathology, similar to this compound. |

| Epingaione | An epimer of Ngaione, differing in stereochemistry at a specific chiral center. | Also induces liver pathology. |

| Myoporone | Has a different side chain compared to Ngaione and this compound. | Known to be toxic and cause similar liver lesions. |

Ecological and Phytochemical Research

Role in Plant Chemical Ecology

Deisopropylngaione, a furanosesquiterpenoid ketone, plays a significant role in the chemical ecology of the plants that produce it, primarily as a defensive agent. Its presence is a key component of the plant's strategy to survive in environments with high pressure from herbivores and pathogens.

This compound is a toxic secondary metabolite found in species such as Myoporum deserti, commonly known as the turkey bush. pfaf.org This compound is part of a suite of furanosesquiterpenoid ketones that serve as a potent chemical defense against herbivory. pfaf.org The toxicity of these compounds is a well-documented defense mechanism, particularly against vertebrate herbivores.

Research has shown that essential oils from Myoporum species, containing these furanosesquiterpenes, are toxic. researchgate.netnih.gov Specifically, a mixture of (-)-deisopropylngaione and its epimer, (-)-deisopropylepingaione, has been found to cause both kidney and liver lesions in animals. researchgate.net This physiological damage underscores its role as a powerful deterrent. The plant's production of such toxins is a classic defense strategy, reducing its palatability and survival chances for foraging animals. mangrovemountain.net Livestock, particularly travelling stock unfamiliar with the plant, are most at risk, and ingestion can lead to severe symptoms including depression, jaundice, and potentially death from liver failure. mangrovemountain.net This toxicity effectively serves as a defense mechanism, protecting the plant from being consumed.

Table 1: Documented Biological Effects of Furanosesquiterpenoids from Myoporum

| Compound/Mixture | Effect | Target Organism | Reference |

|---|---|---|---|

| Mixture of (-)-deisopropylngaione and (-)-deisopropylepingaione | Causes kidney and liver lesions | Animals | researchgate.net |

| Ngaione (B1216505) | Liver Toxin | Livestock (Sheep, Cattle) | mangrovemountain.net |

| General Furanosesquiterpenes | Plant Poisoning | Livestock | mangrovemountain.net |

While the role of this compound as a direct defense toxin is established, its function in interspecies chemical communication is not well-documented in current scientific literature. Plants utilize secondary metabolites not only for direct defense but also for signaling. For instance, volatile compounds can be released upon herbivore attack to attract predators or parasitoids of the attacking herbivore. However, specific studies identifying this compound as a semiochemical—a molecule involved in communication—are lacking. Therefore, its role, if any, in attracting beneficial organisms or as an allelopathic agent against competing plants remains an area for future investigation.

Chemotype Variation and Environmental Influences

The chemical profile of plants, including the presence and concentration of compounds like this compound, is not static. It can vary significantly within a single species, leading to the existence of different chemotypes, and can be influenced by a range of external factors.

Significant intraspecific chemical diversity is a known characteristic of the Myoporaceae family and related groups. mangrovemountain.net The plant species Eremophila deserti (a name now often used for Myoporum deserti) demonstrates considerable variability in its chemical constituents. mangrovemountain.net Research on this species has identified distinct chemotypes, which are plant populations characterized by a unique chemical profile. For example, some populations are dominated by the iridoid methoxymyodesert-3-ene, while others may have profiles rich in different furanosesquiterpenes. mangrovemountain.net

While a specific "this compound chemotype" is not explicitly defined in the available research, the existence of chemotypes based on other related toxic ketones, such as dehydrongaione (B1200829), has been noted. pfaf.org This high degree of chemical variability within the species suggests that populations exist where this compound could be a dominant component of the plant's defensive arsenal. This chemical diversity is ecologically significant, as it can provide a broader defense against a wider range of herbivores and pathogens that may have adapted to a single chemical defense.

The expression of secondary metabolites is often a plastic trait, influenced by the plant's environment. Variation in chemical profiles can be a response to extrinsic cues. mangrovemountain.net For plants in the Australian arid and semi-arid zones, factors such as rainfall, soil moisture retention, soil type, and temperature can significantly influence their physiology and biochemistry. pfaf.orgnsw.gov.au

Myoporum deserti is widely distributed across mainland Australia, occurring in diverse habitats from eucalyptus woodlands to arid inland areas on various soil types. pfaf.orgnsw.gov.auwikipedia.org This broad geographical range exposes the species to a wide array of environmental conditions. Such variation likely influences the production and concentration of defensive compounds like this compound. For instance, plants in areas with higher herbivore pressure or greater drought stress might upregulate the production of these toxic ketones as a survival mechanism. However, specific studies correlating geographical location or explicit environmental variables directly with the concentration of this compound have not been detailed in the reviewed literature.

Phytogeographical Significance within the Myoporaceae Family

This compound is a furanosesquiterpene, a class of compounds characteristic of many species within the Myoporaceae family (now often included within Scrophulariaceae). researchgate.netnih.gov The production of these toxic ketones is a significant phytochemical trait of the genus Myoporum.

The primary source of this compound, Myoporum deserti, is an endemic Australian shrub. wikipedia.org Its phytogeography is extensive, with a widespread distribution across New South Wales, Queensland, Victoria, South Australia, and Western Australia. nsw.gov.auwikipedia.org The plant's ability to thrive across such a vast and ecologically varied continent is indicative of its successful adaptive strategies, in which chemical defenses play a crucial role. The presence of a suite of toxic furanosesquiterpenes, including this compound, allows these plants to deter a broad spectrum of generalist herbivores, contributing to their ecological success and persistence in the Australian landscape. The distribution of these chemically-defended plants has a direct impact on the distribution and foraging behavior of herbivores, making the phytogeography of these compounds a key factor in shaping community structure.

Table 2: Geographical Distribution of Myoporum deserti

| State/Territory | Presence | Habitat Type | Reference |

|---|---|---|---|

| Queensland | Widespread | Brigalow communities | wikipedia.org |

| New South Wales | Widespread | Eucalyptus woodland | nsw.gov.auwikipedia.org |

| Victoria | Widespread | Eucalyptus woodland | wikipedia.org |

| South Australia | Widespread | Mallee woodland | pfaf.orgwikipedia.org |

| Western Australia | Widespread | Mallee woodland (esp. Nullarbor Plain) | pfaf.orgwikipedia.org |

| Northern Territory | Not recorded | N/A | wikipedia.org |

Potential Applications in Non Clinical Research and Development

Development as a Bioactive Compound for Pest Management (e.g., insecticidal, antifeedant agents)

Extracts from plants of the Myoporum genus, which are known to contain deisopropylngaione and other furanosesquiterpenoids, have demonstrated notable insecticidal and antifeedant properties. nih.gov For instance, Myoporum bontioides extracts have been reported to exhibit strong pesticidal, insect-repellent, and antifeedant activities. nih.gov Similarly, Myoporum desertii has been recognized as a deterrent to insect pests, with significant activity against locusts. nih.gov The insecticidal properties of terpenoids, the class of compounds to which this compound belongs, are well-documented, and they are considered a promising alternative to synthetic chemical pesticides. researchgate.net

Table 1: Reported Pest Management Activities of Plant Extracts Containing Furanoid Sesquiterpenoid Ketones

| Plant Species | Type of Activity | Target Pests | Reference |

| Myoporum bontioides | Pesticidal, Insect-repellent, Antifeedant | General insect pests | nih.gov |

| Myoporum desertii | Insect deterrent | Locusts | nih.gov |

Note: This table reflects the activities of the whole plant extracts. The specific contribution of this compound to these activities has not been quantitatively determined in the cited literature.

Research into Antimicrobial Agents (e.g., antibacterial activity)

The potential of this compound as an antimicrobial agent has been suggested by studies on the bioactivity of extracts from Myoporum and Eremophila species. researchgate.netmicrobiologyjournal.org These plants have a history of use in traditional medicine for treating various ailments, including infections. nih.govmdpi.com Phytochemical investigations have revealed that furanosesquiterpenes are significant constituents of these plants and are likely responsible for their antimicrobial properties. microbiologyjournal.orgnih.gov

Specifically, compounds isolated from Myoporum bontioides have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. microbiologyjournal.org While the primary anti-MRSA activity in one study was attributed to newly discovered sesquiterpene alkaloids, the presence of known furanosesquiterpenes, a class that includes this compound, was also reported. microbiologyjournal.org The antibacterial properties of the Eremophila genus are also well-documented, with terpenoids being identified as the primary bioactive compounds. researchgate.net

Although specific Minimum Inhibitory Concentration (MIC) values for purified this compound against a broad spectrum of bacteria are not detailed in the available literature, the consistent antibacterial activity of plant extracts containing this and related compounds suggests its potential as a lead for the development of new antimicrobial agents. Further studies are required to isolate this compound and evaluate its specific antibacterial spectrum and potency.

Table 2: Reported Antibacterial Activities of Plant Genera Containing this compound

| Plant Genus | Reported Activity | Pathogens Mentioned | Reference |

| Myoporum | Anti-MRSA activity | Methicillin-resistant Staphylococcus aureus | microbiologyjournal.org |

| Eremophila | General antibacterial properties | Various bacteria | researchgate.net |

Note: This table reflects the general antibacterial activities reported for these plant genera. Specific MIC values for purified this compound were not available in the reviewed sources.

Utilization as a Biochemical Probe for Cellular Pathways

Based on a comprehensive review of the available scientific literature, there is currently no evidence to suggest that this compound is utilized as a biochemical probe for studying cellular pathways. Research on this compound has primarily focused on its toxicological properties and its potential as a bioactive agent in pest management and antimicrobial applications.

Applications in Advanced Material Science

A thorough review of the scientific literature did not yield any information regarding the application of this compound in advanced material science. The chemical properties of this compound, as currently understood, have not been explored for purposes unrelated to its biological activity, such as in the development of new materials.

Q & A

Q. What are the established synthetic pathways for Deisopropylngaione, and how do reaction conditions influence yield?

this compound synthesis typically involves cyclization or oxidation of precursor terpenoids. Key variables include solvent polarity (e.g., ethanol vs. dichloromethane), temperature (40–80°C), and catalyst selection (e.g., Lewis acids like BF₃). For yield optimization, fractional factorial design can isolate critical factors while minimizing experimental runs . Post-synthesis, validate purity via HPLC with UV detection (λ = 220–260 nm) and compare retention times against reference standards .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural isomers?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are essential. HRMS confirms molecular formula (e.g., C₁₅H₂₂O₂), while NOESY correlations resolve stereochemical ambiguities. For isomers with similar polarity, gas chromatography (GC-MS) coupled with chiral columns improves separation efficiency . Cross-validate spectral data with computational tools like DFT-based NMR chemical shift predictions to reduce misassignment risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variability in assay protocols (e.g., cell line selection, concentration ranges). Apply meta-analysis frameworks to harmonize

Q. What experimental design principles mitigate confounding variables in Deisopropylngsione’s metabolic pathway studies?

Use a crossover design with controlled variables:

- In vitro: Incubate with liver microsomes (human vs. rodent) under standardized pH (7.4) and NADPH cofactor conditions.

- In vivo: Employ isotopically labeled this compound (e.g., ¹³C-labeled) for precise metabolite tracking via LC-MS/MS. Include negative controls (e.g., heat-inactivated enzymes) to distinguish enzymatic vs. non-enzymatic degradation .

Q. How can computational modeling predict this compound’s interactions with non-target proteins?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) identify potential off-target binding.

- Prepare protein structures from PDB (e.g., cytochrome P450 3A4) and optimize ligand force fields (GAFF2).

- Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Methodological Frameworks

What criteria ensure a research question on this compound’s mechanism of action is both feasible and novel?

Apply the FINER framework :

- Feasible: Verify access to analytical infrastructure (e.g., LC-QTOF-MS for metabolite profiling).

- Novel: Cross-reference existing literature via Scopus/PubMed to identify underexplored pathways (e.g., immunomodulatory effects).

- Ethical: Adhere to OECD guidelines for in vivo toxicity testing (e.g., fixed-dose procedure) .

Q. How should researchers design longitudinal studies to assess this compound’s stability under varying environmental conditions?

- Use accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines.

- Monitor degradation products via UPLC-PDA and correlate with Arrhenius equation predictions.

- For photostability, expose samples to 1.2 million lux-hours and quantify changes with multivariate analysis (PCA) .

Data Analysis & Validation

Q. What statistical approaches address small sample sizes in this compound’s preclinical efficacy trials?

- Apply non-parametric tests (e.g., Mann-Whitney U) for skewed data.

- Use bootstrapping (1,000+ iterations) to estimate confidence intervals for effect sizes.

- Report Bayesian posterior probabilities to quantify evidence strength for/against hypotheses .

Q. How can researchers validate this compound’s purity when commercial standards are unavailable?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.